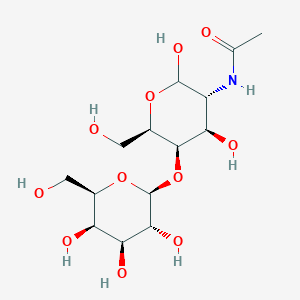

2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose

概要

説明

2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose is a complex carbohydrate derivative known for its significant role in various biological processes. This compound is a type of oligosaccharide, which is a carbohydrate composed of a small number of monosaccharides. It is particularly noted for its involvement in cell adhesion and signaling, making it a valuable subject of study in biomedical research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose typically involves the glycosylation of a suitable acceptor molecule with a glycosyl donor. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond. The process may also involve protecting groups to prevent unwanted reactions at other functional sites on the molecule .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of automated synthesizers and stringent purification processes, such as high-performance liquid chromatography (HPLC), to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions

2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the sugar moiety.

Reduction: This can be used to alter the functional groups, such as converting ketones to alcohols.

Substitution: This involves replacing one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .

科学的研究の応用

Glycobiology and Cell Recognition

1.1 Role in Glycoproteins and Glycolipids

The compound is a critical component in the structure of glycoproteins and glycolipids, influencing cell-cell interactions and signaling pathways. Its presence in the extracellular matrix is vital for cellular adhesion and communication, impacting processes such as tissue development and repair .

1.2 Interaction with Lectins

This disaccharide acts as a ligand for specific lectins, which are proteins that bind carbohydrates. For instance, it has been shown to interact with lectins from pathogens like Pseudomonas aeruginosa, facilitating bacterial adherence to host cells. This interaction underscores its potential role in infectious disease mechanisms .

Pharmaceutical Applications

2.1 Drug Development

The unique structural properties of this compound make it a candidate for drug design, particularly in the development of glycomimetics—molecules that mimic carbohydrate structures to modulate biological processes. These compounds can be engineered to inhibit or enhance interactions between proteins and carbohydrates, potentially leading to novel therapeutic agents .

2.2 Vaccine Development

Research indicates that oligosaccharides containing this disaccharide can be utilized in vaccine formulations to elicit immune responses against specific pathogens. By presenting these carbohydrate structures on vaccine carriers, it may enhance the immunogenicity of the vaccines .

Analytical Applications

3.1 Mass Spectrometry in Glycan Analysis

The compound is also significant in analytical chemistry, particularly in mass spectrometric analyses of O-glycans. Techniques involving this disaccharide facilitate the identification and quantification of glycosylation patterns on proteins, which are crucial for understanding their functional roles in health and disease .

Case Studies

作用機序

The mechanism of action of 2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose involves its interaction with specific enzymes and receptors on the cell surface. It can inhibit pro-inflammatory cytokines, thereby reducing inflammation. The compound’s structure allows it to bind to certain proteins, influencing various signaling pathways and cellular processes.

類似化合物との比較

Similar Compounds

2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-mannopyranose: This compound is structurally similar but differs in the configuration of the sugar moiety.

2-Acetamido-2-deoxy-4-O-(2-acetamido-2-deoxy-B-D-galactopyranosyl)-D-glucose: Another similar compound with variations in the glycosidic linkage and sugar units.

Uniqueness

2-Acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-D-galactopyranose is unique due to its specific configuration and functional groups, which confer distinct biological activities. Its ability to inhibit pro-inflammatory cytokines and its role in cell adhesion and signaling make it particularly valuable in biomedical research .

生物活性

2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-galactopyranose, also known as GalNAc-β-Gal, is a glycan that has garnered attention for its biological activities, particularly in immunology and cell signaling. This compound is part of a broader class of carbohydrates that play crucial roles in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition.

- Chemical Formula : C₁₄H₂₅N₁O₁₁

- CAS Number : 82535-18-0

- Molecular Weight : 342.70 g/mol

Immunomodulatory Effects

Research indicates that 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-galactopyranose exhibits significant immunomodulatory properties. It has been shown to bind to human lymphocytes and induce apoptosis (programmed cell death) in these immune cells, which may have implications for understanding immune regulation and potential therapeutic applications in autoimmune diseases .

Antimicrobial Activity

In addition to its immunomodulatory effects, this compound has been studied for its antimicrobial properties. It is suggested that certain glycan structures can inhibit the growth of pathogens by interfering with their ability to adhere to host cells. This activity could be linked to its structural features that mimic host cell surface glycans, potentially preventing pathogen recognition and invasion .

Glycosylation and Cell Signaling

The presence of 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-D-galactopyranose in glycoproteins and glycolipids can influence various cellular processes, including signaling pathways involved in inflammation and cell growth. Glycans are known to modulate receptor interactions and can alter the biological activity of proteins through glycosylation, impacting cellular responses .

Case Studies

- Lymphocyte Apoptosis Induction

- Antimicrobial Mechanisms

- Glycosylation Impact on Protein Function

Data Table: Summary of Biological Activities

特性

IUPAC Name |

N-[(3R,4R,5R,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12+,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEUJDWYNGMDBV-QSHYMYMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。